Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and azetidines, which undergo various coupling reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include:
Coupling agents: EDC, DCC
Cyclization agents: Base catalysts like NaOH or KOH
Protecting groups: Boc, Fmoc
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2
Reduction: Using reducing agents like NaBH4 or LiAlH4
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis
Biology: As probes for studying biological pathways
Medicine: As potential therapeutic agents for diseases like cancer, infections, and inflammation
Industry: As components in materials science and catalysis
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to kinases or proteases can inhibit their activity, affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Thiazolo[3,2-b]pyridines
- Benzimidazoles
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both imidazole and thiazole rings in the same molecule allows for diverse interactions with biological targets, making them versatile compounds in medicinal chemistry.
Properties
Molecular Formula |
C21H19ClN6O2S2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[[(2S)-1-[2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]azetidin-2-yl]methyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2S2/c1-11-3-2-4-12(9-11)16-14(25-20(23)32-16)19(30)27-6-5-13(27)10-24-18(29)15-17(22)26-21-28(15)7-8-31-21/h2-4,7-9,13H,5-6,10H2,1H3,(H2,23,25)(H,24,29)/t13-/m0/s1 |
InChI Key |
UPXYLINNYITONY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CC[C@H]3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CCC3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.